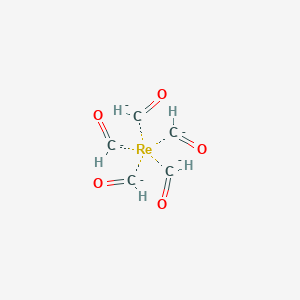

Rhenium, pentacarbonylhydro-

描述

Structure

2D Structure

属性

CAS 编号 |

15684-00-1 |

|---|---|

分子式 |

C5O5Re |

分子量 |

326.26 g/mol |

IUPAC 名称 |

carbon monoxide;rhenium |

InChI |

InChI=1S/5CO.Re/c5*1-2; |

InChI 键 |

XTPUUDZUWAKSLR-UHFFFAOYSA-N |

同义词 |

rhenium pentacarbonyl |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to Rhenium Pentacarbonyl

The most common precursor for the synthesis of rhenium pentacarbonyl species is Dirhenium decacarbonyl, Re₂(CO)₁₀. This compound is typically prepared through the reductive carbonylation of a suitable rhenium precursor, such as rhenium(VII) oxide (Re₂O₇). This reaction is generally carried out under high pressures of carbon monoxide and at elevated temperatures. researchgate.net

Reaction Table: Synthesis of Dirhenium decacarbonyl

| Precursor | Reagents | Conditions | Product |

|---|

An alternative laboratory-scale synthesis involves the reaction of a methanol solution of sodium perrhenate with carbon monoxide at high temperature and pressure. researchgate.net

More specialized synthetic methods have also been developed. For instance, gas-phase synthesis of rhenium carbonyls has been achieved using short-lived radioisotopes of rhenium. In this method, rhenium isotopes are produced via nuclear reactions and are then reacted with a mixture of an inert gas and carbon monoxide to form volatile carbonyl complexes, with the most stable species identified as Re(CO)₅. escholarship.org

Synthesis of Halogenated Rhenium Pentacarbonyl Derivatives

Halogenated rhenium pentacarbonyl complexes, of the general formula Re(CO)₅X (where X = Cl, Br, I), are crucial starting materials for the synthesis of a wide range of substituted rhenium carbonyl compounds. nih.gov These are typically prepared by the halogenation of dirhenium decacarbonyl.

Preparation of Pentacarbonylchlororhenium(I)

Pentacarbonylchlororhenium(I), Re(CO)₅Cl, is synthesized by the direct reaction of dirhenium decacarbonyl with chlorine. This reaction leads to the cleavage of the Re-Re bond and the formation of the mononuclear chloro complex. nih.gov

Reaction: Re₂(CO)₁₀ + Cl₂ → 2 Re(CO)₅Cl

This compound is a versatile starting material for the synthesis of numerous other rhenium complexes, including various substituted tricarbonylrhenium compounds. researchgate.net

Preparation of Bromopentacarbonylrhenium(I)

Bromopentacarbonylrhenium(I), Re(CO)₅Br, is readily and inexpensively synthesized by the oxidation of dirhenium decacarbonyl with bromine. colab.wsrsc.org The reaction is typically carried out in a suitable solvent like carbon tetrachloride. colab.ws

Reaction Table: Synthesis of Bromopentacarbonylrhenium(I)

| Precursor | Reagent | Solvent | Product |

|---|

Historically, it was first prepared via the "reductive carbonylation" of rhenium(III) bromide. colab.wsrsc.org

Synthesis of other Halogenated Rhenium Pentacarbonyl Species

Iodopentacarbonylrhenium(I): The iodo derivative, Re(CO)₅I, can be prepared through the reaction of dirhenium decacarbonyl with iodine. nih.gov Photochemical methods have been developed to afford high yields of this complex. nih.gov

Pentacarbonylfluororhenium(I): The synthesis of the fluoro analogue, [Re(CO)₅F], is achieved by reacting Pentacarbonylchlororhenium(I) with anhydrous hydrogen fluoride. researchgate.net

While the synthesis of the primary halogenated derivatives is well-established, the preparation of mixed-halide species of the type Re(CO)₅(XY) is less commonly reported in the literature, suggesting that such compounds may be less stable or synthetically useful compared to their single-halide counterparts.

Preparation of Rhenium Pentacarbonyl Anionic and Cationic Species

Anionic Species: The pentacarbonylrhenate(-I) anion, [Re(CO)₅]⁻, is a powerful nucleophile in organometallic synthesis. It can be generated by the reduction of dirhenium decacarbonyl, for example, with sodium amalgam. This anionic species is a key intermediate in the synthesis of various σ-alkenyl and other substituted rhenium carbonyl complexes. researchgate.net

Cationic Species: The pentacarbonylrhenium(I) cation, [Re(CO)₅]⁺, is a versatile electrophile. It is often generated from a halogenated precursor, such as Re(CO)₅Cl, by halide abstraction using a silver salt of a non-coordinating anion, like AgBF₄ or AgSbF₆. The resulting cationic complex, for instance [Re(CO)₅][BF₄], can then be reacted with a wide range of nucleophiles. researchgate.net Another route involves the reaction of methyl-containing rhenium complexes with triphenylmethylium tetrafluoroborate. colab.ws The hexacarbonylrhenium(I) cation, [Re(CO)₆]⁺, can be prepared by the reaction of ReF₆ with Re₂(CO)₁₀ in anhydrous hydrogen fluoride. escholarship.org

Generation of Substituted Rhenium Carbonyl Complexes from Pentacarbonyl Precursors

The halogenated rhenium pentacarbonyl complexes, Re(CO)₅X, are the most common starting materials for the synthesis of substituted rhenium carbonyl complexes. The substitution of one or more carbonyl ligands can be achieved by reaction with a variety of incoming ligands.

Substitution Reactions: Typically, the reaction of Re(CO)₅X with a ligand (L) leads to the substitution of two carbonyl ligands to form complexes of the type fac-[Re(CO)₃(L)₂X] or, in the case of bidentate ligands (L-L), fac-[Re(CO)₃(L-L)X]. These reactions are often carried out by refluxing the reactants in a suitable solvent. nih.gov

Examples of Ligand Substitution Reactions:

With Phosphines: Re(CO)₅Br reacts with phosphine (B1218219) ligands to yield substituted complexes. For instance, the reaction with tri(2-furyl)phosphine (PFu₃) can lead to the formation of cis-[Re(CO)₄(PFu₃)(sac-κN)] when reacted with a saccharinate-containing precursor. nih.gov

With N-Heterocyclic Carbenes (NHCs): The replacement of a pyridine ligand in a rhenium tricarbonyl complex with an N-heterocyclic carbene has been shown to enhance catalytic activity for CO₂ reduction.

With Nitrogen-Donor Ligands: A wide variety of complexes have been synthesized by reacting Re(CO)₅Cl or Re(CO)₅Br with nitrogen-containing ligands such as bipyridines, phenanthrolines, and azodicarboxylates. nih.govresearchgate.net

With Thiolate Ligands: Rhenium carbonyl complexes with thiolate ligands have also been prepared from pentacarbonyl precursors. rsc.org

The substitution of carbonyl ligands in rhenium pentacarbonyl derivatives is a versatile method for tuning the electronic and steric properties of the resulting complexes, leading to a wide range of applications in catalysis and materials science.

Ligand Substitution Strategies

Ligand substitution is a fundamental reaction pathway for modifying the coordination sphere of rhenium pentacarbonyl complexes. One or more carbonyl (CO) ligands can be displaced by a variety of incoming ligands, a process that can be initiated thermally or photochemically. The general reaction for mononuclear precursors is:

Re(CO)₅X + L → Re(CO)₅₋ₙX(L)ₙ + nCO

For the dinuclear precursor, the reaction often involves the cleavage of the Re-Re bond:

Re₂(CO)₁₀ + 2X₂ → 2Re(CO)₅X wikipedia.org Re₂(CO)₁₀ + L → Re₂(CO)₁₀₋ₙ(L)ₙ + nCO

Nitrogen-donor ligands, particularly chelating diimines and terpyridines, are widely used to synthesize rhenium carbonyl complexes due to the stability of the resulting products and their rich photophysical properties.

Diimines: The reaction of pentacarbonylrhenium(I) chloride (Re(CO)₅Cl) or dirhenium decacarbonyl (Re₂(CO)₁₀) with diimine ligands such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (phen) typically yields facial tricarbonyl complexes, fac-[Re(CO)₃(diimine)Cl]. escholarship.org These reactions are often carried out by refluxing the rhenium precursor with the diimine ligand in a suitable solvent like toluene or 2-chloroethanol. escholarship.orgrsc.org The general synthetic scheme involves the substitution of two carbonyl ligands. escholarship.org A series of new carbonyl rhenium(I) complexes with the general formula Re(CO)₃LCl, where L is a substituted 1,10-phenanthroline, have been synthesized, adopting a distorted octahedral geometry. rsc.org Further extension of the π-system of the diimine ligand, such as using 4,4′-biquinazoline, can be achieved to modify the electronic properties of the resulting complex. nih.gov

Terpyridines: The reaction with 2,2′:6′,2″-terpyridine (terpy) is more complex and can result in different coordination modes. Under mild conditions, pentacarbonylhalogenorhenium(I) complexes react with terpyridine to form stable octahedral tricarbonyl complexes, fac-[ReX(CO)₃(terpy)], where the terpyridine acts as a bidentate ligand (κ²N). rsc.orgrsc.org In these complexes, the central rhenium atom is coordinated to three facial carbonyl ligands, a halide, and two nitrogen atoms of the terpy ligand, resulting in a distorted octahedral geometry. mdpi.comnih.gov The uncoordinated pyridine ring remains pendant. rsc.orgrsc.org Under more forcing reaction conditions, a third carbonyl ligand can be substituted to yield a dicarbonyl complex, cis-[ReBr(CO)₂(terpy)], where the terpyridine ligand is tridentate (κ³N). rsc.orgrsc.org

Pyridyltriazines: The versatile ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT) has also been explored. It typically acts as a bidentate ligand in mononuclear complexes like [ReCl(CO)₃(TPT)]. nih.gov This complex can then serve as a metalloligand, reacting with another molecule of [ReCl(CO)₅] to form a homodinuclear complex, [{ReCl(CO)₃}₂(TPT)]. nih.gov In a reaction with [NEt₄]₂[ReBr₃(CO)₃] in a benzene-methanol mixture, an unexpected dinuclear complex was formed where a methoxylated TPT ligand bridges two different fac-Re(CO)₃⁺ cores. nih.gov

| Rhenium Precursor | Nitrogen Ligand (L) | Reaction Conditions | Product | Citation |

|---|---|---|---|---|

| Re(CO)₅Cl | 2,2'-bipyridine (bpy) | Reflux in 2-chloroethanol | fac-[Re(CO)₃(bpy)Cl] | escholarship.org |

| Re(CO)₅Br | 2,2′:6′,2″-terpyridine (terpy) | Mild conditions | fac-[ReBr(CO)₃(terpy-κ²N)] | rsc.orgrsc.org |

| fac-[ReBr(CO)₃(terpy-κ²N)] | - | Severe conditions | cis-[ReBr(CO)₂(terpy-κ³N)] | rsc.orgrsc.org |

| ReCl(CO)₅ | 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT) | - | [ReCl(CO)₃(TPT)] | nih.gov |

Phosphorus-donor ligands, such as phosphines and phosphites, readily substitute carbonyl ligands in rhenium pentacarbonyl derivatives. wikipedia.org The reaction of dirhenium decacarbonyl with these ligands (L) can lead to disubstituted products of the type Re₂(CO)₈L₂. wikipedia.org Mononuclear complexes can also be readily synthesized. For instance, the reaction of [Re(η⁶-C₆H₆)(NCCH₃)₃]⁺ with trimethyl phosphine (PMe₃) or triphenyl phosphine (PPh₃) results in the substitution of the acetonitrile (B52724) ligands to afford [Re(η⁶-C₆H₆)(NCCH₃)₃₋ₓ(PR₃)ₓ]⁺. nih.gov Hydrophilic phosphines like 1,3,5-triaza-7-phosphoadamantane (PTA) have been used to synthesize mixed-ligand complexes of the type fac-[Re(CO)₃(bid)P], where 'bid' is a bidentate ligand. nih.gov These reactions often start from precursors like [NEt₄]₂[ReBr₃CO₃]. nih.gov

Sulfur-donor ligands can also be incorporated into the coordination sphere of rhenium carbonyls. For example, mixed-ligand complexes containing the bidentate sulfur-donor ligand diethyldithiocarbamate (Et₂dtc⁻) have been synthesized. The complex fac-[Re(CO)₃(Et₂dtc)(PTA)] was synthesized efficiently in a one-pot reaction in methanol using equimolar amounts of a rhenium precursor, diethyldithiocarbamate, and the phosphine ligand PTA. nih.gov

While less common as primary substituting ligands compared to N- and P-donors, oxygen-donor ligands can form stable rhenium carbonyl complexes, often in a mixed-ligand context. Bidentate ligands with (N, O) donor sets like picolinic acid and quinaldic acid are used. Starting from [NEt₄]₂[ReBr₃CO₃], reaction with picolinic or quinaldic acid in water leads to the formation of an intermediate aqua complex, fac-[Re(CO)₃(N,O-ligand)(H₂O)]. nih.gov The coordinated water molecule can then be subsequently replaced by other ligands. nih.gov The triflate ligand in Re(CO)₅(OTf) is a good leaving group and can be replaced by water, which was observed during routine synthesis and crystal growing. acs.org

| Rhenium Precursor | Ligand | Product Type | Example Product | Citation |

|---|---|---|---|---|

| [NEt₄]₂[ReBr₃CO₃] | PTA (phosphine) + Quinaldic acid (N,O-donor) | Mixed P, N, O-donor | fac-[Re(CO)₃(quin)(PTA)] | nih.gov |

| [NEt₄]₂[ReBr₃CO₃] | PTA (phosphine) + Diethyldithiocarbamate (S,S-donor) | Mixed P, S-donor | fac-[Re(CO)₃(Et₂dtc)(PTA)] | nih.gov |

| [NEt₄]₂[ReBr₃CO₃] | Picolinic acid (N,O-donor) | O-donor aqua complex | fac-[Re(CO)₃(pic)(H₂O)] | nih.gov |

| Re(CO)₅(OTf) | Water | O-donor aqua complex | [Re(CO)₅(H₂O)][OTf] | acs.org |

Synthetic Routes to Rhenium Carbonyl Hydride Complexes

Rhenium carbonyl hydride chemistry began with the synthesis of pentacarbonylhydridorhenium(I) (HRe(CO)₅) by Hieber and Braun in 1959. nih.govresearchgate.net This compound and its derivatives are important as catalysts and in fundamental organometallic studies. Several synthetic routes exist:

Hieber Base Reaction: This classic method for preparing metal carbonyl hydrides involves the reaction of a metal carbonyl with a hydroxide (B78521) base. wikipedia.org The hydroxide attacks a coordinated CO ligand, followed by the elimination of CO₂ to produce the metal carbonyl hydride anion, which can then be protonated.

Hydrogenation: Dirhenium decacarbonyl can be hydrogenated to form various polyrhenium hydride complexes. wikipedia.org

Protonation of Carbonylate Anions: The reduction of Re₂(CO)₁₀ with a reducing agent like sodium amalgam produces the pentacarbonylrhenate anion, [Re(CO)₅]⁻. thieme-connect.de Protonation of this anion yields HRe(CO)₅.

Photolysis: Photolysis of Re₂(CO)₁₀ in the presence of water can lead to the cleavage of the Re-Re bond and the formation of HRe(CO)₅. wikipedia.org

Reaction with Boranes: The perrhenate anion, [ReO₄]⁻, can be used as a precursor for rhenium boron-hydride complexes through the activation of B-H bonds of boranes like pinacol borane (HBpin). rsc.org This method provides an operationally simple route to complex polyhydride species. rsc.orghw.ac.uk

Synthesis of Alkyl and Aryl Rhenium Pentacarbonyl Derivatives

The formation of a rhenium-carbon sigma bond is a key step in much of organorhenium chemistry. The primary method for synthesizing alkyl and aryl rhenium pentacarbonyl derivatives involves the nucleophilic substitution of a halide by the pentacarbonylrhenate anion.

The most general and important route involves the reaction of sodium pentacarbonylrhenate (Na[Re(CO)₅]) with organic halides (RX). thieme-connect.de The precursor, Na[Re(CO)₅], is prepared by the reduction of dirhenium decacarbonyl using sodium-mercury amalgam. thieme-connect.de This rhenate anion is a potent nucleophile capable of displacing halides from a wide range of alkyl and even aryl substrates to form the corresponding R-Re(CO)₅ or Ar-Re(CO)₅ complexes. thieme-connect.de

Re₂(CO)₁₀ + 2Na(Hg) → 2Na[Re(CO)₅] Na[Re(CO)₅] + RX → R-Re(CO)₅ + NaX (where R = alkyl, aryl; X = Cl, Br, I) thieme-connect.de

Another approach involves the reaction of alkyl-substituted tetramethylcyclopentadienes with Re₂(CO)₁₀ in refluxing xylene to produce complexes of the type [(η⁵-C₅Me₄R)Re(CO)₃]. researchgate.net While these are not pentacarbonyl derivatives, they represent a significant class of alkylrhenium carbonyl compounds. researchgate.net

Incorporation of Organometallic Fragments (e.g., Trimethylstannyl, Cyclopentadienyl)

The introduction of organometallic fragments such as trimethylstannyl ((CH₃)₃Sn-) and cyclopentadienyl (C₅H₅⁻) transforms the parent rhenium carbonyl into versatile synthons or complexes with unique reactivity.

Trimethylstannyl Derivatives:

The synthesis of pentacarbonyl(trimethylstannyl)rhenium, [(CH₃)₃SnRe(CO)₅], is a key reaction for creating a direct metal-metal bond between tin and rhenium. A common and effective method involves the reaction of the pentacarbonylrhenate anion, [Re(CO)₅]⁻, with a trimethyltin halide, typically trimethyltin chloride ((CH₃)₃SnCl). The pentacarbonylrhenate anion is a potent nucleophile, readily displacing the halide from the tin center.

The precursor, sodium pentacarbonylrhenate (Na[Re(CO)₅]), is typically generated in situ by the reduction of dirhenium decacarbonyl (Re₂(CO)₁₀) with a suitable reducing agent, such as sodium amalgam or sodium borohydride in a polar aprotic solvent like tetrahydrofuran (THF). The subsequent addition of trimethyltin chloride to the solution of Na[Re(CO)₅] leads to the formation of the desired product. The reaction is generally carried out under an inert atmosphere to prevent the oxidation of the highly reactive rhenate anion.

Reaction Scheme: Re₂(CO)₁₀ + 2 Na(Hg) → 2 Na[Re(CO)₅] Na[Re(CO)₅] + (CH₃)₃SnCl → (CH₃)₃SnRe(CO)₅ + NaCl

This synthetic route is favored for its high yield and the relative ease of purification of the product. The resulting (trimethylstannyl)rhenium pentacarbonyl is a stable, crystalline solid that serves as a valuable precursor for further functionalization.

Cyclopentadienyl Derivatives:

The incorporation of a cyclopentadienyl (Cp) ligand or its substituted analogues (Cp') leads to the formation of "piano-stool" complexes of the type [Cp'Re(CO)₃]. These compounds are of significant interest due to their catalytic activity and rich photophysical properties. Several synthetic strategies have been developed to access these important molecules.

One of the most direct methods is the high-temperature reaction of dirhenium decacarbonyl with a cyclopentadienyl precursor, such as dicyclopentadiene or a substituted cyclopentadiene. This reaction is typically performed in a high-boiling solvent like xylene and requires prolonged heating to promote the cleavage of the Re-Re bond and subsequent coordination of the Cp ligand with concomitant loss of carbon monoxide molecules.

Reaction Scheme: Re₂(CO)₁₀ + (C₅H₆)₂ → 2 [ (η⁵-C₅H₅)Re(CO)₃ ] + 4 CO + H₂

An alternative and often more versatile approach is the salt metathesis reaction between a pentacarbonylrhenium halide, such as pentacarbonylrhenium(I) bromide (Re(CO)₅Br), and a cyclopentadienyl metal salt, for instance, sodium cyclopentadienide (NaCp) or thallium cyclopentadienide (TlCp). This method is particularly useful for introducing substituted cyclopentadienyl ligands. The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran or benzene, and proceeds via the displacement of the halide and two carbonyl ligands.

Reaction Scheme: Re(CO)₅Br + Na(C₅H₅) → [ (η⁵-C₅H₅)Re(CO)₃ ] + NaBr + 2 CO

The following table summarizes the reaction conditions and yields for the synthesis of various cyclopentadienyl rhenium tricarbonyl complexes.

| Rhenium Precursor | Cyclopentadienyl Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Re₂(CO)₁₀ | Dicyclopentadiene | Xylene | Reflux | (η⁵-C₅H₅)Re(CO)₃ | Good | researchgate.netrsc.org |

| Re(CO)₅Br | Tl[1,2-C₅H₃(CO-C₆H₅)₂] | Benzene | Reflux, 6 hours | [Re(CO)₃{1,2-C₅H₃(CO-C₆H₅)₂}] | 61.5 | liberty.edu |

| Re(CO)₅Br | Tl[1,2-C₅H₃(CO-C₄H₃S)₂] | Benzene | Reflux, 4 hours | [Re(CO)₃{1,2-C₅H₃(CO-C₄H₃S)₂}] | 38.2 | liberty.edu |

Green Chemistry Approaches in Rhenium Pentacarbonyl Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies for organometallic compounds, including rhenium pentacarbonyl derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, reducing energy consumption, and using less hazardous substances.

Microwave-Assisted Synthesis:

One notable green chemistry approach is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, leading to substantial energy savings. For the synthesis of rhenium(I) tricarbonyl complexes, microwave heating has been successfully employed to drive the reaction between dirhenium decacarbonyl, α-diimine ligands, and a source of the pentylcarbonate ligand in a matter of hours, a process that would typically take much longer under conventional heating. This rapid and efficient method not only conserves energy but can also lead to higher yields and cleaner reaction profiles, reducing the need for extensive purification.

Mechanochemistry:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free or solvent-minimized synthetic route. While not yet widely reported for rhenium pentacarbonyl synthesis, this technique has shown great promise in the synthesis of other organometallic compounds, such as ruthenium carboxylate complexes. mdpi.com By grinding solid reactants together, often with a catalytic amount of a liquid additive (liquid-assisted grinding), reactions can be carried out at room temperature without the need for bulk solvents. This approach dramatically reduces the generation of solvent waste, which is a major contributor to the environmental footprint of chemical syntheses. The application of mechanochemical methods to the synthesis of rhenium pentacarbonyl derivatives from solid precursors like Re₂(CO)₁₀ or Re(CO)₅Cl and solid organometallic reagents is a promising area for future green synthesis development.

Atom Economy:

The following table provides a comparative overview of traditional versus potential green synthetic approaches for rhenium carbonyl derivatives.

| Synthetic Approach | Traditional Method | Green Alternative | Key Green Advantages |

|---|---|---|---|

| Energy Input | Conventional heating (reflux) for extended periods. | Microwave irradiation. | Reduced reaction times, lower energy consumption. |

| Solvent Use | Often requires large volumes of organic solvents. | Mechanochemistry (solvent-free or liquid-assisted grinding). | Significant reduction or elimination of solvent waste. |

| Waste Generation | Substitution reactions can generate stoichiometric byproducts. | Catalytic reactions with high atom economy. | Minimization of waste by maximizing atom incorporation into the product. |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Rhenium Carbonyl Complexes

In pentacarbonyl complexes with C₄ᵥ symmetry, such as XRe(CO)₅, group theory predicts three IR-active carbonyl stretching modes: 2A₁ + E. The A₁ modes correspond to the symmetric stretching of the unique axial carbonyl and the four equatorial carbonyls, while the E mode represents the asymmetric stretching of the equatorial carbonyls. For the dimeric Re₂(CO)₁₀, which has D₄d symmetry, the IR-active modes are 2B₂ + E₁.

The ν(CO) frequencies are sensitive to the back-bonding between the rhenium atom and the carbonyl ligands. Stronger Re→CO π-back-bonding populates the π* antibonding orbitals of the CO ligands, which weakens the C-O bond and lowers the stretching frequency.

Interactive Table: Carbonyl Stretching Frequencies for Selected Rhenium Carbonyls

NMR spectroscopy provides valuable information about the carbon framework and the environment of other active nuclei. For rhenium pentacarbonyl species, ¹³C and ¹⁷O NMR are particularly insightful.

¹³C NMR: The chemical shifts of the carbonyl carbons are found in the downfield region of the spectrum, typically between 170 and 220 ppm. In XRe(CO)₅ complexes, two distinct resonances are expected for the axial and equatorial carbonyl ligands due to their different chemical environments, although rapid exchange processes can sometimes lead to a single averaged signal. For instance, in Re(CO)₅Br, the carbonyl carbons exhibit distinct chemical shifts. Studies have shown a linear relationship between the ¹³C chemical shift and the carbonyl stretching force constant for the cis (equatorial) carbonyls in the XRe(CO)₅ series.

¹⁷O NMR: Oxygen-17 is an NMR-active nucleus (I = 5/2), but its low natural abundance (0.037%) and large quadrupole moment often result in broad signals, making enrichment necessary for detailed studies. The ¹⁷O chemical shifts for metal carbonyls are very sensitive to the electronic environment and typically appear in the range of 340 to 400 ppm (relative to H₂O). Similar to ¹³C NMR, distinct signals for axial and equatorial carbonyl oxygens can be resolved.

¹H and ³¹P NMR are used for substituted complexes, such as hydrido (HRe(CO)₅) or phosphine (B1218219) [P(L)Re(CO)₅] derivatives, to characterize the environment of these specific ligands.

Interactive Table: Typical NMR Chemical Shifts for Rhenium Carbonyls

The electronic absorption spectra of rhenium carbonyl complexes are characterized by intense bands in the ultraviolet region. For Dirhenium decacarbonyl, an intense absorption band is observed around 340 nm. This transition is primarily assigned to a σ→σ* excitation involving the Re-Re bond. Other observed transitions in rhenium carbonyl complexes, particularly those with other ligands, can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. The energy of these transitions provides information on the electronic structure and the frontier molecular orbitals of the complex.

Interactive Table: Electronic Transitions in Re₂(CO)₁₀

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and composition of rhenium carbonyl complexes. The technique is particularly useful due to the unique isotopic pattern of rhenium, which has two stable isotopes: ¹⁸⁵Re (37.4%) and ¹⁸⁷Re (62.6%). This pattern serves as a clear fingerprint for identifying rhenium-containing fragments in the mass spectrum.

The primary fragmentation pathway for rhenium pentacarbonyl and its dimer under electron ionization (EI) or electrospray ionization (ESI) conditions is the sequential loss of the ten carbonyl (CO) ligands. This results in a series of peaks separated by 28 mass units (the mass of CO). Gas-phase studies have suggested that the [Re(CO)₅]⁺ species is a particularly stable fragment.

Expected Fragmentation Pattern for Re₂(CO)₁₀: [Re₂(CO)₁₀]⁺ → [Re₂(CO)₉]⁺ → [Re₂(CO)₈]⁺ → ... → [Re₂]⁺

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. The structure of Dirhenium decacarbonyl, Re₂(CO)₁₀, has been extensively studied. It consists of two square pyramidal Re(CO)₅ units linked by a Re-Re bond. Each rhenium atom is in a pseudo-octahedral environment, coordinated to five CO ligands and the other rhenium atom. The staggered conformation (D₄d symmetry) is known to be more stable. The structural parameters of the Re(CO)₅ unit within this dimer provide a reliable model for the geometry of rhenium pentacarbonyl. Similarly, the crystal structures of monomeric complexes like Re(CO)₅Br confirm the expected pseudo-octahedral (or square pyramidal) geometry around the rhenium center.

Interactive Table: Selected Structural Parameters for Dirhenium decacarbonyl (Re₂(CO)₁₀)

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to IR spectroscopy. For molecules with a center of symmetry, such as Re₂(CO)₁₀ (D₄d), the rule of mutual exclusion applies: vibrations that are Raman-active are IR-inactive, and vice versa. Therefore, Raman spectroscopy is essential for observing vibrational modes not seen in the IR spectrum.

For Re₂(CO)₁₀, the Raman-active carbonyl stretching modes are predicted to be 2A₁ + E₂ + E₃. The totally symmetric A₁ modes are typically polarized and give rise to strong signals. The Re-Re stretch, a key vibration that provides direct information about the metal-metal bond strength, is also Raman-active and appears as a strong band in the low-frequency region.

Interactive Table: Raman-Active Modes for Dirhenium decacarbonyl (Re₂(CO)₁₀)

Analysis of Metal-Ligand Bonding and Coordination Geometries

The bonding in rhenium carbonyl complexes is characterized by a synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-back-donation. The carbon monoxide (CO) ligands act as strong σ-donors through the lone pair on the carbon atom and as effective π-acceptors due to the empty π* orbitals. This back-donation from the rhenium d-orbitals into the CO π* orbitals strengthens the Metal-Carbon bond and concurrently weakens the Carbon-Oxygen triple bond, a phenomenon readily observable via infrared spectroscopy.

In most mononuclear rhenium(I) carbonyl complexes, the rhenium center adopts a distorted octahedral coordination geometry. mdpi.comnih.gov For instance, in complexes of the type fac-[Re(CO)₃(L)₂X] (where L is a neutral ligand and X is an anion), the three carbonyl groups are arranged in a facial geometry. nih.gov Quantum chemical calculations, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Charge Decomposition Analysis (CDA), have been employed to investigate the nature of the coordination bonds in detail. rsc.org These studies provide insights into the electronic structure and the influence of different ligands on the metal's electron density and bonding characteristics. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been a valuable tool for determining precise bond lengths in these complexes. acs.org In solid fac-[Re(CO)₃(GluP)Cl], the average Re–C, Re–N, and Re–Cl bond distances were determined to be 1.91 ± 0.02 Å, 2.17 ± 0.02 Å, and 2.48 ± 0.02 Å, respectively. acs.org These values are comparable to those found in the crystal structure of the well-characterized complex fac-[Re(CO)₃(bpy)Cl]. acs.org

Table 1: Selected Bond Distances in fac-[Re(CO)₃(L)X] Complexes

| Complex | Bond | Bond Length (Å) | Method |

| fac-[Re(CO)₃(GluP)Cl] | Re–C | 1.91 ± 0.02 | EXAFS |

| Re–N | 2.17 ± 0.02 | EXAFS | |

| Re–Cl | 2.48 ± 0.02 | EXAFS | |

| fac-[Re(CO)₃(bpy)Cl] | Re–C (mean) | 1.921 | X-ray |

| Re–N (mean) | 2.170 | X-ray | |

| Re–Cl (mean) | 2.488 | X-ray |

Conformational Analysis and Isomerism in Rhenium Carbonyl Derivatives

Conformational flexibility and isomerism are key features in the structural chemistry of rhenium carbonyls. The foundational dinuclear compound, Dirhenium decacarbonyl (Re₂(CO)₁₀), which consists of two square pyramidal Re(CO)₅ units, exhibits conformational isomerism. wikipedia.org It can exist in two different conformations: staggered (D₄d point group) and eclipsed (D₄h point group). wikipedia.org The staggered conformation is the more stable form, though the eclipsed conformation is also present, accounting for about 30% of the molecules in the crystal structure. wikipedia.org

Geometrical isomerism, specifically cis and trans isomerism, is prevalent in substituted rhenium carbonyl derivatives. For neutral carbonyl complexes like [ReCl(CO)(dppe)₂], the trans-isomer is found to be more stable than the cis-isomer, with experimental observations showing the conversion of the cis form to the trans form. rsc.org The relative stability of these isomers is influenced by the electronic properties of the ligands. For complexes with strong π-acceptor ligands like CO, the trans isomers are generally more stable in the neutral form. rsc.org However, oxidation of the metal center can invert this relative stability. rsc.org

More complex forms of isomerism have also been identified. For example, the triangular cluster complex [Re₂Pt(μ-H)₂(CO)₈(PPh₃)₂] exists as three distinct isomers that have been successfully synthesized and characterized. acs.org This highlights the structural diversity achievable within multinuclear rhenium carbonyl frameworks.

Investigations of Dinuclear and Multinuclear Rhenium Carbonyl Frameworks

The study of dinuclear and multinuclear rhenium carbonyls reveals a rich variety of cluster compounds with diverse geometries and metal-metal bonding interactions. The archetypal dinuclear complex is Dirhenium decacarbonyl, Re₂(CO)₁₀. Its structure consists of two Re(CO)₅ units linked by a direct, unbridged Rhenium-Rhenium bond with a length of 3.04 Å. wikipedia.org Each rhenium atom is in a slightly distorted octahedral environment. wikipedia.org

Beyond this fundamental dimer, a wide range of higher nuclearity clusters have been synthesized and structurally characterized. These clusters can be categorized based on their skeletal frameworks, which often follow polyhedral skeletal electron pair theory. Examples of such clusters include:

Re₄(H)₄(CO)₁₃²⁻ : This tetranuclear cluster features a tetrahedral arrangement of four rhenium atoms. orientjchem.org

Re₅(C)(CO)₁₆(H)²⁻ : A pentanuclear cluster that adopts a square pyramidal geometry. orientjchem.org

[Re₂(CO)₈(μ-H)(μ-sac-κN,O)] : A dinuclear complex where the two rhenium centers are bridged by both a hydride and a saccharinate ligand. researchgate.net

Table 2: Structural Features of Selected Dinuclear and Multinuclear Rhenium Carbonyls

| Compound | Formula | Metal Framework Geometry | Key Structural Feature(s) |

| Dirhenium decacarbonyl | Re₂(CO)₁₀ | Two square pyramids | Re-Re single bond (3.04 Å) |

| [Re₂(CO)₈(μ-H)(μ-sac-κN,O)] | Dinuclear, bridged | Bridging hydride and saccharinate ligands | |

| Re₄(H)₄(CO)₁₃²⁻ | Tetrahedral | Tetrarhenium core | |

| Re₅(C)(CO)₁₆(H)²⁻ | Square Pyramidal | Pentarhenium core with interstitial carbide |

Characterization of Surface-Bound Rhenium Carbonyl Species on Metal Oxide Supports

The interaction of rhenium pentacarbonyl derivatives with metal oxide surfaces is crucial for applications in catalysis and materials science. Studies involving the adsorption of [HRe(CO)₅] and [CH₃Re(CO)₅] onto titanium dioxide (TiO₂, anatase) provide significant insights into the formation of surface-bound species. nih.govresearchgate.net

When these rhenium pentacarbonyl complexes are adsorbed from the gas phase onto a TiO₂ surface, they undergo chemisorption, leading to decarbonylation. nih.govresearchgate.net Infrared (IR) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopies are primary techniques for characterizing the resulting surface species. nih.govresearchgate.net

Adsorption of [HRe(CO)₅] results in the formation of surface-bound rhenium tricarbonyl species. nih.gov

Adsorption of [CH₃Re(CO)₅] leads to the formation of surface-bound rhenium tetracarbonyl species. nih.gov

These reactions are accompanied by the removal of terminal hydroxyl groups from the TiO₂ surface and the formation of water and surface carbonates. nih.gov The reactivity of the surface hydroxyl sites has been ranked, with Ti³⁺-OH groups being more reactive towards the rhenium complexes than Ti⁴⁺-OH groups. nih.gov These investigations demonstrate how organometallic precursors can be used to create well-defined, isolated metal sites on oxide supports, with the specific nature of the surface species depending on the starting complex and the surface properties. nih.gov

Table 3: Surface Species from Rhenium Carbonyl Adsorption on TiO₂

| Precursor | Resulting Surface Species | Spectroscopic Evidence |

| [HRe(CO)₅] | Surface-bound Rhenium Tricarbonyls | IR, EXAFS |

| [CH₃Re(CO)₅] | Surface-bound Rhenium Tetracarbonyls | IR, EXAFS |

Reactivity and Mechanistic Investigations

Ligand Substitution Reactions at the Rhenium Center

Ligand substitution in rhenium pentacarbonyl involves the replacement of one or more carbonyl (CO) ligands by an incoming ligand (L), a process that is fundamental to the synthesis of a vast array of rhenium carbonyl derivatives. The mechanism of these substitution reactions can be broadly categorized into associative and dissociative pathways, with the operative mechanism being influenced by a variety of factors.

Associative and Dissociative Mechanisms

Ligand substitution reactions in organometallic complexes, including rhenium pentacarbonyl, generally proceed through a continuum of mechanisms bounded by two extremes: the associative (A) and dissociative (D) mechanisms. libretexts.org

An associative mechanism is a two-step process where the incoming ligand first coordinates to the metal center, forming a transient, higher-coordination intermediate, followed by the departure of the original ligand. wikipedia.orgquora.com For an 18-electron complex like rhenium pentacarbonyl, a purely associative pathway would lead to a high-energy 20-electron intermediate, which is generally unfavorable. libretexts.org However, an associative interchange (Ia) mechanism, where the incoming ligand begins to form a bond to the metal center as the original ligand bond starts to break, is a possibility. This pathway is characterized by a transition state with some degree of bonding to both the incoming and outgoing ligands. wikipedia.org

Conversely, a dissociative mechanism involves the initial cleavage of the metal-ligand bond, generating a coordinatively unsaturated intermediate with a lower coordination number. libretexts.org This intermediate then rapidly reacts with the incoming ligand to form the final product. For rhenium pentacarbonyl, a dissociative pathway would involve the initial loss of a CO ligand to form a 16-electron [Re(CO)₄] intermediate. This mechanism is often favored for 18-electron complexes as it avoids the formation of a 20-electron species. libretexts.org An interchange mechanism with a more dissociative character (Id) is also possible, where the bond to the departing ligand is significantly weakened in the transition state. wikipedia.org

The distinction between these mechanisms is often made based on kinetic studies, where the dependence of the reaction rate on the concentration of the incoming ligand is a key indicator.

Kinetic Studies of Ligand Exchange

The study of the self-exchange of CO ligands in fac-[ReBr₃(CO)₃]²⁻ revealed the formation of a stable intermediate, [NEt₄][ReBr₂(CO)₄]. uq.edu.auacs.org The activation parameters for this process were determined, suggesting a dissociative-interchange-type mechanism. uq.edu.auacs.org

| Parameter | Value | Units |

| ΔH‡ | 110 ± 7 | kJ mol⁻¹ |

| ΔS‡ | 127 ± 22 | J mol⁻¹ K⁻¹ |

| k₁ (at 274 K) | 0.039 ± 0.001 | M⁻¹ s⁻¹ |

Table 1: Activation parameters for the formation of [NEt₄][ReBr₂(CO)₄] from fac-[ReBr₃(CO)₃]²⁻, indicative of a dissociative-interchange mechanism. uq.edu.auacs.org

The positive entropy of activation (ΔS‡) is often characteristic of a dissociative process, as the disorder of the system increases upon the release of a ligand in the rate-determining step. wikipedia.org Isotopic exchange studies using ¹³CO have also been employed to probe the kinetics of CO exchange in rhenium pentacarbonyl halides, providing further evidence for the mechanistic pathways of ligand substitution. acs.org

Influence of Ligand Sterics and Electronics on Reactivity

The steric and electronic properties of both the incoming ligand and the ligands already present on the metal center have a profound impact on the rate and mechanism of substitution reactions.

Steric effects play a significant role in determining the feasibility of an associative pathway. Bulky ligands on the metal complex can hinder the approach of an incoming ligand, thus disfavoring an associative mechanism and promoting a dissociative one. libretexts.org Conversely, for the incoming ligand, increased steric bulk will slow down the rate of an associative reaction. In a dissociative mechanism, the steric bulk of the incoming ligand has little to no effect on the rate of the initial, rate-determining ligand dissociation step.

Electronic effects are also crucial. Electron-donating ligands increase the electron density at the metal center. This enhanced electron density can strengthen the M-CO back-bonding, making the dissociation of a CO ligand more difficult and thus slowing down a dissociative reaction. Conversely, increased electron density at the metal may favor an associative pathway by making the metal center more nucleophilic. Electron-withdrawing ligands have the opposite effect; they decrease the electron density at the metal, weaken the M-CO back-bonding, and can facilitate dissociative substitution. The electronic properties of the incoming ligand are also important, with more nucleophilic ligands generally reacting faster in associative substitution reactions. acs.org

Carbonyl Ligand Reactivity

In addition to being spectators that can be substituted, the carbonyl ligands in rhenium pentacarbonyl are themselves reactive sites. The polarization of the C-O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to nucleophilic attack and the oxygen atom susceptible to electrophilic attack.

Nucleophilic Attack at Carbonyl Carbon Atoms

The carbonyl carbon in metal carbonyls is electrophilic and can be attacked by a wide range of nucleophiles. u-tokyo.ac.jp This reaction is a general feature of coordinated carbon monoxide and is a key step in many important chemical transformations.

For instance, organolithium reagents (RLi) can add to a carbonyl carbon of a metal carbonyl to form an acylmetalate anion. u-tokyo.ac.jp This intermediate can then be trapped by an electrophile to yield a Fischer-type carbene complex. While this is a general reaction for many metal carbonyls, its application to rhenium pentacarbonyl provides a route to rhenium carbene complexes.

Another example is the reaction with hydroxide (B78521) or alkoxide ions. The attack of hydroxide on a carbonyl ligand can lead to the formation of a metallacarboxylate intermediate, which can then undergo further reactions, such as decarboxylation to form a metal hydride. This type of reactivity is fundamental to the water-gas shift reaction catalyzed by some metal carbonyls. u-tokyo.ac.jp

Kinetic studies of nucleophilic addition to rhenium complexes have shown that the reaction often occurs at the carbonyl carbon. For example, the kinetic addition of various nucleophiles to η³-propargyl rhenium complexes has been shown to occur at the central carbon of the propargyl ligand to produce rhenacyclobutenes. acs.org While not a direct attack on a CO ligand, this demonstrates the susceptibility of rhenium complexes to nucleophilic addition.

Electrophilic Reactivity of Coordinated Carbon Monoxide

The oxygen atom of a coordinated carbonyl ligand is Lewis basic and can be attacked by strong electrophiles. This type of reactivity is less common than nucleophilic attack at the carbon but is nevertheless an important aspect of carbonyl chemistry.

Protons (H⁺) can, in some cases, protonate the oxygen of a carbonyl ligand, particularly in superacid media. More commonly, strong Lewis acids such as AlCl₃ or BF₃ can coordinate to the carbonyl oxygen. This interaction polarizes the M-C-O unit, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

The generation of the electrophilic pentacarbonylrhenium(I) cation, [Re(CO)₅]⁺, allows for a range of reactions where the rhenium center itself acts as an electrophile. researchgate.net However, the reactivity of the coordinated CO ligands in this cation towards external electrophiles is not as well-documented as nucleophilic attack on the neutral parent compound. General principles of organometallic chemistry suggest that electrophilic attack can occur on ligands, and for a carbonyl ligand, the oxygen atom is the most likely site of interaction with an electrophile. youtube.com

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are fundamental reaction classes in organometallic chemistry that involve a formal change in the oxidation state of the metal center. researchgate.netresearchgate.netacs.org In oxidative addition, the coordination number and the oxidation state of the metal increase, typically by two. researchgate.netresearchgate.net Conversely, reductive elimination results in a decrease in both the coordination number and oxidation state, leading to the formation of a new bond between two ligands. acs.orgrsc.org

For rhenium carbonyl complexes, these pathways are crucial in catalytic cycles and stoichiometric transformations. The general process of oxidative addition involves the cleavage of a substrate bond (e.g., A-B) and the formation of two new bonds to the metal center (Re-A and Re-B). This requires the metal to have a stable oxidation state two units higher than its initial state and an available coordination site. researchgate.net

Several mechanisms can be operative for oxidative addition, including:

Concerted Mechanism: This pathway involves a three-center transition state and is common for non-polar substrates like H₂ and C-H bonds. nih.gov The two new ligands typically add in a cis orientation to each other.

Sₙ2-type Mechanism: This stepwise mechanism is more common for polar substrates such as alkyl halides. It involves a nucleophilic attack by the metal center on the substrate, leading to inversion of stereochemistry at the carbon atom. researchgate.net

Radical Mechanisms: These pathways involve one-electron transfer steps and the formation of radical intermediates.

Reductive elimination is the microscopic reverse of oxidative addition and is often the product-forming step in catalytic cycles. acs.orgrsc.org For this reaction to occur, the two groups to be eliminated must typically be in a cis position on the metal's coordination sphere. acs.org The facility of reductive elimination is influenced by the thermodynamic stability of the formed organic product and the resulting coordinatively unsaturated metal complex. Reactions involving the formation of C-H, C-C, and H-H bonds are often thermodynamically favorable. rsc.org

While specific studies detailing these pathways for the mononuclear •Re(CO)₅ radical are complex due to its transient nature, the principles are foundational to understanding the reactivity of its derivatives formed in situ. For instance, the oxidative addition of a C-H bond to a rhenium center is a key step in catalytic C-H activation processes, leading to a Re(III)-hydrido-alkyl intermediate, from which reductive elimination can release the functionalized product.

Table 1: General Characteristics of Oxidative Addition and Reductive Elimination

| Feature | Oxidative Addition | Reductive Elimination |

| Change in Oxidation State | Increases by 2 | Decreases by 2 |

| Change in Coordination No. | Increases by 2 | Decreases by 2 |

| Change in d-electron count | Decreases by 2 | Increases by 2 |

| Bond Changes | 1 bond broken, 2 bonds formed | 2 bonds broken, 1 bond formed |

| Common Substrates/Products | H₂, R-X, H-X, C-H | R-H, R-R', H-X |

C-H Bond Activation Processes Catalyzed by Rhenium Carbonyl Complexes

Rhenium carbonyl complexes have demonstrated significant utility in catalyzing the activation of otherwise inert C-H bonds, a process of great interest for the efficient synthesis of complex organic molecules. acs.orgfu-berlin.de These reactions often proceed through initial coordination of a directing group on the substrate to the rhenium center, followed by C-H bond cleavage.

A notable example involves the use of [ReBr(CO)₃(thf)]₂, which can be generated from Re₂(CO)₁₀, to catalyze the insertion of α,β-unsaturated carbonyl compounds into the C-H bonds of aromatic compounds that contain nitrogen-directing groups. researchgate.net The proposed mechanism involves several key steps:

C-H Bond Activation: The rhenium complex activates an ortho C-H bond of the aromatic substrate, forming a five-membered metallacyclic intermediate.

Insertion: The unsaturated carbonyl compound inserts into the newly formed Re-C bond.

Cyclization and Reductive Elimination: Intramolecular nucleophilic cyclization occurs, followed by reductive elimination to release the final product and regenerate the active rhenium catalyst.

Another significant system involves the dirhenium complex Re₂(CO)₈(μ-H)(μ-C₆H₅), which reacts with various arenes and heteroarenes to achieve both single and multiple C-H activations. mdpi.com For instance, its reaction with furan (B31954) leads to the activation of a C-H bond at either the 2- or 3-position, forming dirhenium furyl isomers. mdpi.com Similarly, reactions with naphthalene (B1677914) and anthracene (B1667546) yield products of single and double C-H activation. mdpi.com

Furthermore, high-valent rhenium hydride complexes, such as ReH₇(PPh₃)₂, have been shown to catalyze the α-C-H activation of carbonyl compounds for addition to nitriles. nih.gov This reaction proceeds selectively to form (Z)-enamines, which are valuable synthetic intermediates. nih.gov

Table 2: Examples of Rhenium Carbonyl-Catalyzed C-H Activation

| Catalyst Precursor | Substrate | Coupling Partner | Product Type | Ref. |

| Re₂(CO)₁₀ / [ReBr(CO)₃(thf)]₂ | Aromatic imines | α,β-Unsaturated ketones | Indene derivatives | researchgate.net |

| Re₂(CO)₈(μ-H)(μ-C₆H₅) | Furan | - | Dirhenium furyl isomers | mdpi.com |

| Re₂(CO)₈(μ-H)(μ-C₆H₅) | Naphthalene | - | Mono- and di-activated naphthalene complexes | mdpi.com |

| ReH₇(PPh₃)₂ | Ketones/Esters | Nitriles | (Z)-Enamines | nih.gov |

Insertion Reactions of Unsaturated Substrates into Re-C or Re-H Bonds

Insertion reactions are a fundamental step in many catalytic processes, involving the formal insertion of an unsaturated molecule (like an alkene, alkyne, or CO) into a metal-ligand bond, typically M-H or M-C. uc.pt These reactions proceed without a change in the metal's oxidation state and result in a decrease in the coordination number by one, creating a vacant site that can be occupied by another ligand.

The insertion of alkenes into metal-hydride (M-H) bonds is a key step in hydrogenation and hydroformylation catalysis. uc.pt This process, known as a 1,2-insertion, is the microscopic reverse of β-hydride elimination. The thermodynamics of alkene insertion are highly dependent on the nature of the alkene; substrates with electron-withdrawing groups tend to form more stable metal-alkyl products, driving the equilibrium towards insertion.

While specific examples involving the mononuclear •Re(CO)₅ radical are scarce, studies on related rhenium complexes provide insight into this reactivity. For example, the rhenium(III) hydride cluster Re₃(μ-O-i-Pr)₃(H)(O-i-Pr)₅ reacts with ethylene (B1197577) and isobutylene (B52900) via insertion into the Re-H bond to form the corresponding rhenium-alkyl clusters. The same cluster also reacts with alkynes like 2-butyne (B1218202) and phenylacetylene, yielding vinyl-rhenium products.

The mechanism of insertion generally requires the unsaturated substrate and the M-X (X = H or alkyl) bond to be in a cis and coplanar arrangement. This leads to a syn-addition of the M-X bond across the double or triple bond of the substrate.

Reactivity with Small Molecules (e.g., CO₂, CS₂, O₂)

The interaction of rhenium carbonyl complexes with small, abundant molecules is an area of significant research, particularly in the context of activating these molecules for further chemical transformations.

Carbon Dioxide (CO₂): Rhenium(I) tricarbonyl complexes, often derivatives of the Re(CO)₅ core, are well-known molecular catalysts for the electrochemical and photochemical reduction of CO₂ to carbon monoxide (CO). The catalytic cycle typically involves the two-electron reduction of the rhenium complex, which then binds and activates a CO₂ molecule. This activation can occur through the formation of a rhenium-carboxylate or a related intermediate. For example, a dearomatized rhenium(I) PNP pincer complex has been shown to reversibly bind CO₂. This complex reacts with H₂ to release CO₂ and form a hydride complex, which can then react with CO₂ via insertion into the Re-H bond to yield a stable formate (B1220265) complex.

Carbon Disulfide (CS₂): The reactivity of rhenium carbonyls with CS₂ has also been investigated. A theoretical study on the reaction between [Re(OH)(CO)₃(bipy)] and CS₂ revealed a mechanism initiated by the nucleophilic attack of the hydroxyl oxygen atom on the electrophilic carbon atom of CS₂. This leads to a zwitterionic intermediate that subsequently rearranges, ultimately forming a hydrosulfido complex, [Re(SH)(CO)₃(bipy)], and carbonyl sulfide (B99878) (COS).

Oxygen (O₂): While detailed studies on the reaction of discrete rhenium carbonyl complexes with O₂ under mild conditions are limited, it is generally understood that these compounds can be sensitive to oxidation. High-temperature studies have shown that rhenium metal readily reacts with oxygen to form volatile rhenium oxides. In gas-phase studies involving the formation of single-atom rhenium carbonyl complexes, the presence of O₂ was found to be detrimental to the formation and transport of the desired carbonyl species, suggesting that oxidation of the rhenium center competes with carbonylation.

Photochemical Reactivity and Ligand Dissociation

The photochemistry of rhenium pentacarbonyl, specifically dirhenium decacarbonyl (Re₂(CO)₁₀), is a cornerstone of organometallic photochemistry. Upon irradiation with ultraviolet (UV) light, Re₂(CO)₁₀ undergoes two primary photochemical processes:

Homolytic Cleavage of the Re-Re Bond: The dominant pathway upon excitation into the σ→σ* transition of the metal-metal bond is the cleavage of the Re-Re bond to produce two 17-electron pentacarbonylrhenium radicals (•Re(CO)₅). This radical is a highly reactive intermediate capable of initiating a variety of subsequent reactions, including halogen atom abstraction from alkyl halides and participation in radical-catalyzed processes.

Re₂(CO)₁₀ + hν → 2 •Re(CO)₅

CO Ligand Dissociation: A secondary photochemical pathway involves the dissociation of a carbonyl ligand to generate the coordinatively unsaturated species Re₂(CO)₉. This intermediate possesses a vacant coordination site and is reactive towards ligand substitution.

Re₂(CO)₁₀ + hν → Re₂(CO)₉ + CO

The generation of these reactive intermediates via photolysis is a powerful method for initiating stoichiometric and catalytic reactions. For example, the UV photolysis of Re₂(CO)₁₀ in the presence of dibenzothiophene (B1670422) leads to both C-H and C-S bond cleavage products, with the reaction being inhibited by the presence of CO or radical scavengers, supporting the involvement of both Re₂(CO)₉ and •Re(CO)₅ intermediates.

The broader family of rhenium(I) tricarbonyl diimine complexes also exhibits rich photochemical and photophysical properties, typically initiated by excitation into a metal-to-ligand charge transfer (MLCT) state. These excited states can lead to luminescence, energy transfer, or further chemical reactions such as photoisomerization or photosubstitution of CO ligands.

Reactions in Unique Environments (e.g., Gas Phase, Single-Atom Chemistry)

Studying the intrinsic reactivity of metal carbonyls, free from solvent effects, provides fundamental chemical insights. Gas-phase and single-atom chemistry techniques are powerful tools for these investigations.

Gas-Phase Chemistry: Gas-phase studies on rhenium carbonyls have been conducted using short-lived radioisotopes of rhenium. In these experiments, single rhenium atoms are generated and reacted with carbon monoxide. Through a combination of low-temperature isothermal chromatography, laser-ablation time-of-flight mass spectrometry, and quantum chemistry calculations, the pentacarbonylrhenium species, Re(CO)₅, was identified as the most stable and volatile product formed in the gas phase. The adsorption enthalpy (ΔHads) of this species on a Teflon® surface was determined to be –42 ± 2 kJ mol⁻¹.

These single-atom experiments confirm that the formation of Re(CO)₅ from a single rhenium atom and CO is a thermodynamically spontaneous and kinetically fast process in the gas phase. Further gas-phase studies have explored the electron-transfer reactions of the photochemically generated •Re(CO)₅ radical with various halide complexes, revealing near diffusion-controlled reaction rates and providing insights into inner-sphere reaction mechanisms.

Matrix Isolation: The matrix isolation technique allows for the study of highly reactive and transient species by trapping them in an inert, solid matrix (such as argon or neon) at cryogenic temperatures (typically 4-20 K). This environment prevents bimolecular reactions and allows for spectroscopic characterization of the isolated species. While not a reaction environment in the traditional sense, it is crucial for investigating the intermediates of gas-phase reactions. Unstable species like the Re(CO)₅ radical, generated by photolysis of matrix-isolated Re₂(CO)₁₀, can be trapped and studied by techniques like infrared (IR) spectroscopy, providing direct structural and bonding information.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for studying transition metal complexes. arxiv.org For phenomena involving excited states, such as electronic absorption spectra, Time-Dependent DFT (TD-DFT) is the standard extension. acs.orgphyschemres.org

Functionals such as B3LYP are commonly used for geometry optimizations of rhenium carbonyl complexes. acs.org The process involves finding the minimum energy structure on the potential energy surface. The electronic structure, describing the distribution of electrons within the molecule, is a direct output of these calculations. This includes the determination of molecular orbital energies and compositions, which are fundamental to understanding the compound's stability and reactivity. nih.gov For radical species, unrestricted DFT (UDFT) is often employed to handle the separate alpha and beta spin electron densities. rsc.org

Table 1: Representative Methodologies for Geometry Optimization of Rhenium Carbonyl Complexes

| Method | Functional | Basis Set | Key Application |

|---|---|---|---|

| DFT | B3LYP-D3 | 6-31+G(d)-LANL2DZ | Ground and excited state geometry optimization. acs.orgnih.gov |

| DFT | PBE0 | def2-TZVP | Accurate prediction of metrical parameters. rsc.org |

This table illustrates common computational approaches used for rhenium complexes, which are applicable to the study of rhenium pentacarbonyl.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. joaquinbarroso.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.netyoutube.com A smaller gap generally implies higher reactivity. researchgate.net

For the rhenium pentacarbonyl radical, an open-shell system, the orbital description is more complex than for closed-shell molecules. Instead of a single HOMO-LUMO pair, there are separate sets of molecular orbitals for spin-up (alpha) and spin-down (beta) electrons. joaquinbarroso.com The key frontier orbitals are the Singly Occupied Molecular Orbital (SOMO) and the LUMO. DFT calculations are essential for determining the energies of these frontier orbitals and analyzing how they are influenced by the molecular structure. The character of the SOMO is particularly important as it represents the location of the unpaired electron, which is often the primary site of reactivity for a radical species.

Computational methods can simulate various types of spectra, providing a powerful aid in the interpretation of experimental data. arxiv.org

Vibrational Spectra (IR, Raman): DFT calculations are used to compute the harmonic vibrational frequencies of molecules. semanticscholar.org These frequencies correspond to the distinct vibrational modes of the molecule, such as the characteristic C≡O stretching vibrations in metal carbonyls. The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. aip.orgresearchgate.net Comparing these simulated spectra with experimental results helps in assigning the observed spectral bands to specific molecular motions. For instance, studies on related complexes like Re(CO)₅Br have successfully used DFT to analyze the carbonyl stretching modes. aip.orgresearchgate.net

Electronic Spectra (UV-Vis): The electronic absorption spectrum of a molecule is governed by transitions between electronic states. TD-DFT is the primary computational tool for calculating these transitions. physchemres.org The method provides information on excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). physchemres.org For rhenium pentacarbonyl, TD-DFT can predict the electronic transitions involving the frontier orbitals, helping to understand its photophysical properties. Calculations are often performed using a solvent model to better match experimental conditions in solution. acs.orgnih.gov

Mechanistic Pathway Elucidation through Computational Modeling

DFT calculations are a powerful tool for exploring the mechanisms of chemical reactions, providing insights into reaction pathways that are often inaccessible to direct experimental observation. mdpi.comrsc.orgpku.edu.cn

A primary goal of mechanistic studies is to map the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. bath.ac.uk A transition state corresponds to a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. bath.ac.uk

Computational chemists use various algorithms to locate transition state geometries. youtube.com Once a transition state is found, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. nih.gov This barrier is a key determinant of the reaction rate. For reactions involving the •Re(CO)₅ radical, such as ligand substitution or oxidative addition, DFT calculations can be used to model the entire reaction pathway, calculate the energy barriers, and thus predict the feasibility and kinetics of different mechanistic possibilities.

Table 2: Key Concepts in Computational Reaction Mechanism Studies

| Concept | Description | Computational Method |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its geometry. | DFT Energy Calculations |

| Transition State (TS) | The highest energy point along the lowest energy path of a reaction; a first-order saddle point on the PES. | TS Optimization Algorithms (e.g., Berny, QST2/3) |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants, which determines the reaction rate. | DFT Energy Difference Calculation |

| Reaction Intermediate | A local minimum on the PES, representing a transient but stable species formed during the reaction. | Geometry Optimization |

This table outlines the fundamental concepts and computational approaches used to elucidate reaction mechanisms.

Reactions are most often carried out in solution, and the solvent can have a profound influence on reaction rates and mechanisms. rsc.orgresearchgate.net Computational models can account for these solvent effects in several ways. The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). primescholars.comacs.org

In the PCM framework, the solute molecule is placed within a cavity embedded in a continuous dielectric medium that represents the solvent. primescholars.com This model accounts for the bulk electrostatic interactions between the solute and the solvent, such as the stabilization of charged or polar species. By performing geometry optimizations and energy calculations with a solvent model, it is possible to determine how the solvent alters the energies of reactants, products, and transition states. researchgate.net This allows for the calculation of activation barriers in solution, providing a more realistic comparison with experimental kinetic data and a deeper understanding of the solvent's role in modulating chemical reactivity. rsc.org

Relativistic Effects in Rhenium Complexes

Computational studies on rhenium complexes, including carbonyls, must take into account the significant influence of relativistic effects. uzh.chacs.org As a heavy 5d transition metal, the electrons in rhenium, particularly the inner-shell electrons, move at speeds that are a considerable fraction of the speed of light. This leads to a relativistic contraction of the s and p orbitals and an expansion and destabilization of the d and f orbitals. researchgate.netmudring.org These effects have a profound impact on the chemical and physical properties of rhenium compounds. researchgate.net

Theoretical calculations have demonstrated that relativistic effects are substantially larger for rhenium compared to its lighter congener, technetium (a 4d metal). uzh.chacs.org This difference is a key factor in explaining the observed variations in reactivity between analogous technetium and rhenium complexes. uzh.chacs.org For instance, density functional theory (DFT) calculations, both at scalar relativistic and nonrelativistic levels, have been employed to study reaction pathways. These studies reveal that relativistic effects can dramatically alter reaction free energies (ΔG) and activation barriers (ΔG‡). acs.orguit.no

The greater relativistic destabilization of the valence electrons in 5d elements like rhenium compared to 4d elements is a crucial principle in understanding their coordination chemistry. acs.orgnih.gov This destabilization of the outer d orbitals in rhenium influences its bonding, electronic structure, and ultimately, its reactivity. researchgate.net Computational models that incorporate relativistic effects, such as those using the zeroth-order regular approximation (ZORA) or effective core potentials (ECPs), are essential for accurately predicting the properties of rhenium complexes. uit.no Two-component spin–orbit relativistic calculations can also be employed for higher accuracy, although scalar-relativistic treatments are often found to be adequate for many applications. acs.orguit.no

| Complex Type | Computational Method | Key Relativistic Finding | Reference |

|---|---|---|---|

| fac-[MO3(tacn)]+ (M = Re, Tc) | Scalar Relativistic and Nonrelativistic DFT | Relativistic effects are much larger for Re, leading to significant differences in reaction free energies and activation barriers compared to Tc. | uzh.chacs.org |

| Rhenium Porphyrin-type compounds | DFT | Differences in redox potentials between 4d (Tc) and 5d (Re) complexes are largely attributable to scalar relativistic effects. | nih.gov |

| Hexagonal-close-packed Rhenium | All-electron DFT with spin-orbit effects | Inclusion of relativistic effects is necessary for accurate equation of state calculations at high pressures. | aps.org |

Excited State Calculations and Photophysical Property Prediction

The photophysical properties of rhenium carbonyl complexes are a subject of extensive computational investigation. nih.govacs.org Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and rationalizing the electronic absorption spectra and excited-state behavior of these compounds. nih.govacs.org These calculations provide insights into the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), which are often central to the photochemical properties of these complexes. nih.govacs.org

The accuracy of excited-state calculations depends on the chosen computational protocol, including the functional and basis set. nih.gov For instance, the geometry of rhenium complexes in their singlet ground states and triplet excited states can be optimized, and electronic absorption spectra can be simulated to compare with experimental data. nih.govacs.org Such studies allow for the detailed analysis of how structural modifications to the ligands tune the photophysical behavior of the complex. mdpi.comnih.gov

Computational studies have shown that the excited states of rhenium carbonyls can have varied character, including MLCT, intraligand (IL), and intraligand-charge-transfer (ILCT) states, or a mixture thereof. nih.govmdpi.com The nature of the lowest excited state is crucial as it governs the luminescence and photochemical reactivity. mdpi.com For example, the emission from many rhenium(I) tricarbonyl complexes is attributed to phosphorescence from a triplet excited state of MLCT nature. mdpi.com Theoretical calculations can predict the energies of these different excited states and the transitions between them. rsc.org Furthermore, the inclusion of spin-orbit coupling in calculations is important for heavy elements like rhenium, as it facilitates intersystem crossing between singlet and triplet states. mdpi.comrsc.org

| Complex Type | Computational Method | Predicted Property | Key Finding | Reference |

|---|---|---|---|---|

| [Re(X/L)(CO)3(R-terpy)] | DFT/TD-DFT | Absorption and Emission Spectra | Ground- and excited-state properties are governed by MLCT transitions. | mdpi.com |

| [Re(pyridocarbazole)(CO)3(pyridine)] | DFT/TD-DFT | Electronic Absorption Spectra | Increasing ligand conjugation reduces the HOMO-LUMO gap, red-shifting the absorption wavelength. | nih.govacs.org |

| [Re(CO)3(Im)(Phen)]+ | QM/MM with spin-orbit coupling | Absorption Spectrum | Vibrational sampling and spin-orbit couplings are crucial for accurate simulation of excited states in solution. | rsc.org |

Charge Transfer Dynamics in Rhenium Carbonyl Systems

The functionality of rhenium carbonyl complexes in various applications, including photocatalysis and molecular electronics, is underpinned by photoinduced charge transfer processes. rsc.orgarxiv.org Computational chemistry provides essential tools to understand and predict the dynamics of these charge transfer events. The primary types of charge transfer transitions observed in these systems are Metal-to-Ligand Charge Transfer (MLCT), Intraligand Charge Transfer (ILCT), and Ligand-to-Ligand Charge Transfer (LLCT). nih.govrsc.org

In a typical MLCT process in a rhenium carbonyl complex, an electron is excited from a d-orbital centered on the rhenium atom to a π* orbital of a ligand. nih.govacs.org DFT calculations are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are often involved in these transitions. The character of these frontier orbitals reveals the nature of the electronic transition. nih.govacs.org For example, in many rhenium tricarbonyl diimine complexes, the HOMO is localized on the Re d-orbitals, while the LUMO is on the π* system of the diimine ligand, leading to a clear MLCT assignment for the lowest energy absorption. nih.gov

In more complex systems with appropriately designed ligands, ILCT and LLCT transitions can also occur. nih.govrsc.org ILCT involves the transfer of an electron between two different parts of the same ligand, often in donor-acceptor substituted ligands. rsc.org LLCT, on the other hand, involves electron transfer from one ligand to another within the coordination sphere. nih.gov Computational studies can model these processes and predict which type of charge transfer will be dominant based on the electronic structure of the complex. nih.govrsc.org For instance, the introduction of a strong electron-donating group on a ligand can change the character of the excited state from MLCT to ILCT. rsc.org Understanding these charge transfer dynamics is crucial for designing new rhenium complexes with tailored photophysical and photochemical properties. rsc.org

| Complex System | Charge Transfer Process | Computational Insight | Reference |

|---|---|---|---|

| Re(I) carbonyls with D-A diimine ligands | MLCT and ILCT | These can be treated as bichromophoric systems with two close-lying MLCT and ILCT excited states. | rsc.org |

| Re(I) carbonyl complexes with terpyridine-based ligands | MLCT and ILCT | Introducing a strong donating group can change the excited-state character from MLCT to ILCT. | rsc.org |

| Re(I)-pyridocarbazole complexes with phosphine (B1218219) ligands | MLCT and LLCT | The HOMO-LUMO transition can be described as a mixture of MLCT and LLCT. | nih.govacs.org |

Photochemistry and Photophysics of Rhenium Carbonyl Complexes

Luminescence Properties and Excited State Characterization

The luminescence of rhenium carbonyl complexes is a key feature that underpins many of their applications. This emission is intricately linked to the nature of their electronic excited states, which are primarily of two types: metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) or intraligand (IL) states. The interplay between these states dictates the photophysical properties of the complex.

Metal-to-Ligand Charge Transfer (MLCT) States

In many luminescent rhenium(I) carbonyl complexes, particularly those of the general formula fac-[Re(CO)₃(N^N)L]ⁿ⁺ (where N^N is a diimine ligand), the lowest energy excited states are typically of the metal-to-ligand charge transfer (MLCT) character. mdpi.comnih.gov This transition involves the promotion of an electron from a d-orbital of the rhenium center to a π* orbital of the diimine ligand. Photoexcitation populates a singlet MLCT (¹MLCT) state, which, due to the heavy atom effect of rhenium and the resulting large spin-orbit coupling, rapidly undergoes intersystem crossing (ISC) to the corresponding triplet MLCT (³MLCT) state. mdpi.com

The ³MLCT state is often the emissive state, leading to phosphorescence. mdpi.com The energy and lifetime of this state are highly tunable by modifying the diimine and ancillary ligands, the solvent, and the rigidity of the medium. For instance, replacing a CO ligand with a strong σ-donating and weak π-accepting phosphine (B1218219) ligand can destabilize the rhenium d orbitals, leading to a red-shift in the MLCT absorption and emission. acs.org

In the context of rhenium pentacarbonyl precursors like dirhenium decacarbonyl (Re₂(CO)₁₀), the lowest energy electronic transition is not an MLCT state but rather a σ→σ* transition associated with the Re-Re bond. umb.edu However, upon photochemical cleavage of this bond, the resulting Re(CO)₅• radical is a key intermediate in the formation of various other rhenium complexes where MLCT states can become prominent.

Ligand-Centered (LC) or Intraligand (IL) Excited States

In some cases, a thermal equilibrium can be established between the ³MLCT and a nearby triplet ligand-centered (³IL) state. This equilibrium can significantly influence the emission properties, including the lifetime and quantum yield. mdpi.com If the ³IL state is lower in energy than the ³MLCT state, emission may occur from the ³IL state, which often results in a more structured emission spectrum characteristic of the organic chromophore.

The nature of the lowest triplet state can be manipulated through ligand design. For example, in a series of [ReCl(CO)₃(Arⁿ-dtpy-κ²N)] complexes, the lowest triplet state was found to be ligand-localized for chromophores bearing 9-anthryl, 2-anthryl, or 1-pyrenyl groups. rsc.org

Phosphorescence and Fluorescence Emission

The dominant emission from most luminescent rhenium(I) carbonyl complexes is phosphorescence from the ³MLCT excited state. mdpi.com This emission is characterized by a broad, unstructured band and a relatively long lifetime (from nanoseconds to microseconds). acs.org The large Stokes shift and high resistance to photobleaching make these complexes excellent candidates for applications in bioimaging and as luminescent probes. acs.org

Fluorescence, which is emission from a singlet excited state, is generally not observed in these complexes due to the very rapid and efficient intersystem crossing to the triplet manifold. However, in some specially designed systems, dual emission from both singlet and triplet states can be observed. The luminescence properties are highly sensitive to the molecular environment. For instance, many rhenium carbonyl complexes exhibit "luminescence rigidochromism," where a hypsochromic (blue) shift of their emission maxima is observed in more rigid media. acs.org

While dirhenium decacarbonyl (Re₂(CO)₁₀) itself is not known to be luminescent, many of its photoproducts, formed through the intermediacy of the rhenium pentacarbonyl radical, can be highly emissive. The study of the luminescence of these derivative complexes provides indirect insight into the reactivity of the rhenium pentacarbonyl moiety.

| Complex | Excitation Wavelength (nm) | Emission Maximum (nm) | Solvent | Excited State Character |

|---|---|---|---|---|

| [ReCl(CO)₃(phen)] | 370 | 605 | MeCN | ³MLCT |

| [Re(MeCN)(CO)₃(phen)]⁺ | 360 | 532 | MeCN | ³MLCT |

| [Re(PPh₃)(CO)₃(phen)]⁺ | 370 | 518 | MeCN | ³MLCT |

| [Re(methylimidazole)(CO)₃(phen)]⁺ | 370 | 578 | MeCN | ³MLCT |

Photochemical Ligand Dissociation and CO Release Mechanisms (PhotoCORMs)

A significant area of research into rhenium carbonyl complexes is their ability to release carbon monoxide (CO) upon photoirradiation. These molecules, known as Photoactivated CO-Releasing Molecules (PhotoCORMs), offer a way to deliver therapeutic doses of CO to specific biological targets with spatial and temporal control. nih.gov